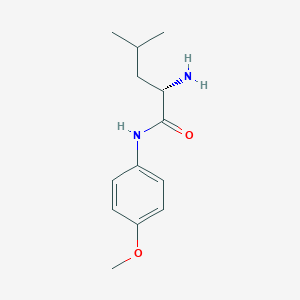![molecular formula C14H9N5O4 B14492744 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine CAS No. 63648-68-0](/img/structure/B14492744.png)
5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with 4-nitrobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired imidazo[4,5-b]pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Reduction: 5-Amino-2-[2-(4-aminophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine.
Oxidation: 5-Nitroso-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also interfere with cellular signaling pathways, inhibiting the growth and proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(4-nitrophenyl)benzofuran
- 5′-Nitro-2′-(4-nitrophenyl)benzanilide
Uniqueness
Compared to similar compounds, 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine exhibits unique electronic properties due to the presence of both nitro groups and the imidazo[4,5-b]pyridine core. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and fluorescent probes.
Properties
CAS No. |
63648-68-0 |
|---|---|
Molecular Formula |
C14H9N5O4 |
Molecular Weight |
311.25 g/mol |
IUPAC Name |
5-nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H9N5O4/c20-18(21)10-4-1-9(2-5-10)3-7-12-15-11-6-8-13(19(22)23)17-14(11)16-12/h1-8H,(H,15,16,17) |
InChI Key |
UJLDLVPNUCZRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(N2)C=CC(=N3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)
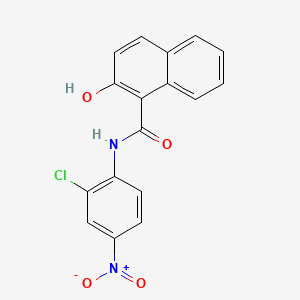


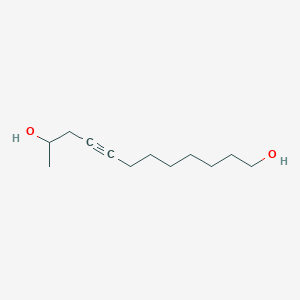
![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
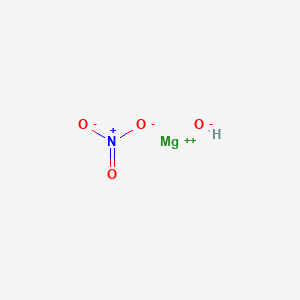
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
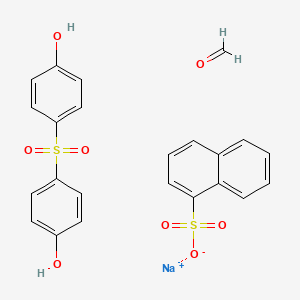
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)

![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)
